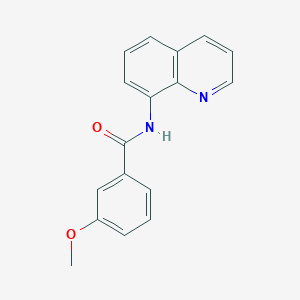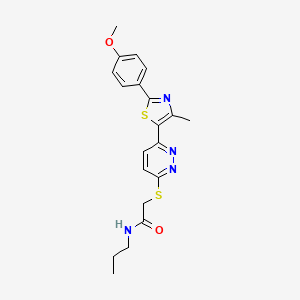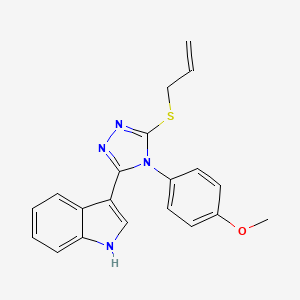
3-methoxy-N-(quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(quinolin-8-yl)benzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various chemical reactions and applications due to its unique structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(quinolin-8-yl)benzamide can be achieved through several methods. One common method involves the microwave-accelerated cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone or acetonitrile under metal-free conditions. This method uses benzoyl peroxide as a promoter and microwave irradiation to achieve the desired product in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Benzoyl peroxide is commonly used as an oxidizing agent in the CDC reactions.
Reduction: Sodium borohydride is a typical reducing agent used in the reduction of quinoline derivatives.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the CDC reaction with acetone or acetonitrile results in the formation of 5-acetonated or acetonitriled N-(quinolin-8-yl)amides .
Scientific Research Applications
3-methoxy-N-(quinolin-8-yl)benzamide has several scientific research applications:
Industry: The compound can be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The compound acts as a ligand, coordinating with metal ions and facilitating various chemical reactions. The exact pathways and targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)benzamide: A closely related compound with similar chemical properties and applications.
Quinazolin-4(3H)-ones: These compounds share a similar quinoline backbone and exhibit diverse biological activities.
Uniqueness
3-methoxy-N-(quinolin-8-yl)benzamide is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other quinoline derivatives and can lead to different chemical and biological properties.
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
3-methoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C17H14N2O2/c1-21-14-8-2-6-13(11-14)17(20)19-15-9-3-5-12-7-4-10-18-16(12)15/h2-11H,1H3,(H,19,20) |
InChI Key |
JEXJOAHWKVEKFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide](/img/structure/B11229799.png)
![N-[4-(acetylamino)phenyl]-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11229807.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-(3-methylbenzyl)piperidine-3-carboxamide](/img/structure/B11229819.png)
![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(3-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11229824.png)
![methyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B11229832.png)
![5-phenyl-N-(pyridin-2-ylmethyl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11229834.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine](/img/structure/B11229844.png)
![N-(3,3-diphenylpropyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11229848.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11229856.png)
![N~4~-(3-chlorophenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11229859.png)
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B11229870.png)

![7-(3-fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11229887.png)
